molecular formula C14H19NO3 B1325780 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid CAS No. 951889-23-9

4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid

Cat. No. B1325780
M. Wt: 249.3 g/mol
InChI Key: JYDZPVFUUZVZOL-UHFFFAOYSA-N
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Description

“4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid” is a chemical compound with a molecular weight of 249.31 . Its IUPAC name is 4-[4-(diethylamino)phenyl]-4-oxobutanoic acid .


Molecular Structure Analysis

The InChI code for “4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid” is 1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid” is a solid compound . More specific physical and chemical properties, such as melting point or solubility, are not available in the current data.

Scientific Research Applications

Synthesis and Preparation

  • A new method for the preparation of derivatives related to 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid has been developed, involving a multi-step synthesis process starting from ethyl pyruvate. This process includes condensation, hydrogenation, esterification, and oxidation steps (Slavinska et al., 1996).

Spectroscopic and Structural Investigations

  • N-maleanilinic acid derivatives, similar in structure to 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid, have been studied using various spectroscopic techniques. These compounds showed effectiveness against different carcinoma cells, highlighting their potential biomedical applications (Zayed et al., 2019).

Interaction with Proteins

  • Research into compounds structurally related to 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid has investigated their interaction with bovine serum albumin. The study of these interactions is crucial for understanding the biological and pharmacological behaviors of such compounds (Meng et al., 2012).

Antimicrobial and Antibacterial Activities

  • Derivatives of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid have been utilized in the synthesis of novel heterocyclic compounds. These compounds have shown potential antibacterial activities, demonstrating their use in the development of new antimicrobial agents (El-Hashash et al., 2015).

Fluorescent Probing and Detection

  • Fluorescent probes based on derivatives of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid have been developed for detecting specific substances like H2S in serum. This highlights their use in sensitive and selective biological sensing applications (Lee et al., 2020).

Enzyme-Catalyzed Synthesis

  • Microbial cells have been used for the enzyme-catalyzed synthesis of optically active derivatives of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid, showcasing the potential of biocatalysis in the production of pharmaceutical intermediates (Xia et al., 2013).

properties

IUPAC Name

4-[4-(diethylamino)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZPVFUUZVZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265797
Record name 4-(Diethylamino)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid

CAS RN

951889-23-9
Record name 4-(Diethylamino)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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